2,2,2-Trifluoro-1-(2-methoxypyridin-4-YL)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine: is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxypyridine ring, and an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine typically involves the reaction of 2-methoxypyridine with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group or the methoxypyridine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methoxypyridine ring contribute to its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-methoxypyridin-2-yl)ethanamine: This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanone: This compound has a ketone group instead of an amine group.
Uniqueness: 2,2,2-Trifluoro-1-(2-methoxypyridin-4-yl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications .
Properties
CAS No. |
1060807-24-0 |
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Molecular Formula |
C8H9F3N2O |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-4-5(2-3-13-6)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
DTZHBOKZBJARPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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